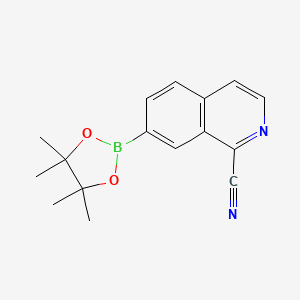![molecular formula C9H7BrN2O2 B1416165 methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 870235-32-8](/img/structure/B1416165.png)
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
“Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS number 1159982-21-4 . It’s a light-yellow solid .
Molecular Structure Analysis
The molecular formula of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is C9H7BrN2O2 . The molecular weight is 255.07 . The InChI code is 1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a light-yellow solid . It should be stored at 0-8°C .Scientific Research Applications
I have conducted a search for the scientific research applications of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”. While specific applications for this compound are not extensively documented online, we can infer potential applications based on the structure and known activities of related pyrrolopyridine compounds. Below are six potential research applications categorized into separate fields:
Anticancer Therapy
Pyrrolopyridine derivatives, such as Vemurafenib and Pexidartinib, have been used in anticancer therapy. Given the structural similarity, methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate could be explored for its efficacy against various cancers .
Diabetes Management
Compounds with a pyrrolopyridine scaffold have shown efficacy in reducing blood glucose levels, suggesting potential applications in managing diabetes and related disorders .
Cardiovascular Disease Research
Due to its potential impact on blood glucose levels, this compound may also be relevant in cardiovascular disease research where blood glucose management is a factor .
Chemical Synthesis
Pyrrolopyridine compounds are often used as intermediates in chemical synthesis for creating more complex molecules with various biological activities .
FGFR Inhibition for Cancer Therapy
Derivatives of pyrrolopyridine have been reported to inhibit FGFR signaling pathways, which are essential in various types of tumors. Research into methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate could explore similar applications .
Drug Development
The structural features of pyrrolopyridines make them attractive candidates for the development of new drugs targeting a range of diseases beyond cancer and diabetes .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
The primary targets of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” are currently unknown . This compound is a derivative of pyrrolopyridine, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrrolopyridine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .
Biochemical Pathways
Without specific information on the biological targets of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”, it’s challenging to determine the exact biochemical pathways this compound affects
properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVGEOVGDOBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653294 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
CAS RN |
870235-32-8 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416085.png)

![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)



![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)

![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

